molecular formula C26H25NO4 B3067581 (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(p-tolyl)butanoic acid CAS No. 1260587-57-2

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(p-tolyl)butanoic acid

Cat. No.: B3067581
CAS No.: 1260587-57-2
M. Wt: 415.5 g/mol
InChI Key: JLOKXQGKJIXTSW-DEOSSOPVSA-N
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Description

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(p-tolyl)butanoic acid is a useful research compound. Its molecular formula is C26H25NO4 and its molecular weight is 415.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 415.17835828 g/mol and the complexity rating of the compound is 593. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of Fmoc-4-Methyl-L-Homophe is the amino group of an amino acid . The compound is used as a protecting group for amines in peptide synthesis . The fluorenyl group of Fmoc-4-Methyl-L-Homophe is highly fluorescent, which is useful for monitoring coupling and deprotection reactions .

Mode of Action

Fmoc-4-Methyl-L-Homophe interacts with its targets by forming a protective layer around the amino group of an amino acid . This protection allows for the activation of the carboxyl group of the amino acid, which is necessary for the formation of peptide bonds . The Fmoc group is base-labile, meaning it can be removed rapidly by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

It plays a crucial role in thechemical synthesis of peptides . The compound’s ability to protect the amino group of an amino acid allows for the formation of peptide bonds, which are essential for the creation of peptides .

Pharmacokinetics

It’s known that the compound is used in the early stages of peptide synthesis, and its effects are localized to the site of synthesis . The compound’s ADME properties would largely depend on the specific context of its use, such as the type of peptide being synthesized and the conditions of the synthesis process.

Result of Action

The primary result of Fmoc-4-Methyl-L-Homophe’s action is the successful synthesis of peptides . By protecting the amino group of an amino acid, the compound allows for the formation of peptide bonds without interference from the amino group . This leads to the creation of peptides, which are essential components of proteins and play numerous roles in biological processes.

Action Environment

The action of Fmoc-4-Methyl-L-Homophe is influenced by several environmental factors. The compound is stable under acidic conditions , but can be removed rapidly by base . Therefore, the pH of the environment can significantly impact the compound’s efficacy. Additionally, the compound’s stability and action can be affected by the presence of other chemicals, such as piperidine, which is used to remove the Fmoc group .

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(4-methylphenyl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25NO4/c1-17-10-12-18(13-11-17)14-15-24(25(28)29)27-26(30)31-16-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-13,23-24H,14-16H2,1H3,(H,27,30)(H,28,29)/t24-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLOKXQGKJIXTSW-DEOSSOPVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)CC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701131627
Record name Benzenebutanoic acid, α-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-4-methyl-, (αS)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701131627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260587-57-2
Record name Benzenebutanoic acid, α-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-4-methyl-, (αS)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1260587-57-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenebutanoic acid, α-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-4-methyl-, (αS)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701131627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(p-tolyl)butanoic acid
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(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(p-tolyl)butanoic acid
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(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(p-tolyl)butanoic acid
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(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(p-tolyl)butanoic acid
Reactant of Route 5
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(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(p-tolyl)butanoic acid
Reactant of Route 6
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(p-tolyl)butanoic acid

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